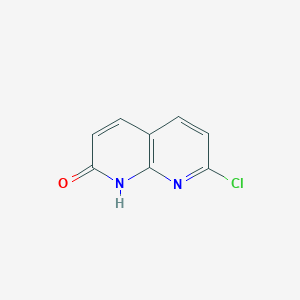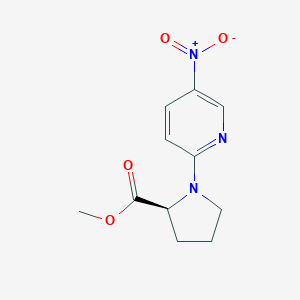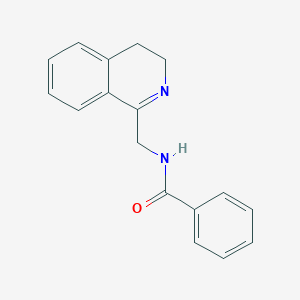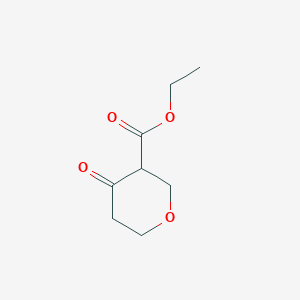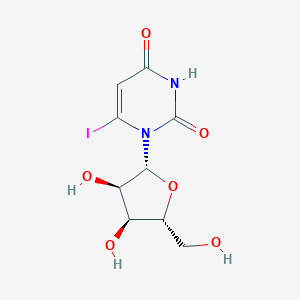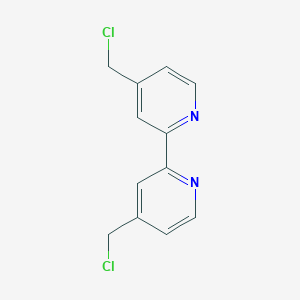
4,4'-Bis(chloromethyl)-2,2'-bipyridyl
Descripción general
Descripción
“4,4’-Bis(chloromethyl)biphenyl” is a chemical compound with the molecular formula C14H12Cl2 . It appears as a white to light yellow powder or crystal . It’s used as a reagent in the synthesis of new double quaternary ammonium salts containing a biphenyl moiety, which have antimicrobial and antifungal activity .
Molecular Structure Analysis
The molecular structure of “4,4’-Bis(chloromethyl)biphenyl” is represented by the linear formula ClCH2C6H4C6H4CH2Cl .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 380.0±37.0 °C at 760 mmHg, and a flash point of 196.3±19.8 °C . It also has a molar refractivity of 70.4±0.3 cm3, a polarizability of 27.9±0.5 10-24 cm3, and a molar volume of 210.1±3.0 cm3 .
Aplicaciones Científicas De Investigación
Synthesis and Derivatization
4,4'-Bis(chloromethyl)-2,2'-bipyridyl is used in the synthesis of various halomethyl-bipyridine compounds, which are valuable for creating more elaborate derivatives. These compounds serve as starting materials for diverse applications in chemistry. For instance, the synthesis of halomethyl‐2,2′‐bipyridines, including 4,4′-Bis(chloromethyl)-2,2′-bipyridine, involves heterocycles and organometallic compounds, showcasing its versatility in organic synthesis (Smith et al., 2003).
Metal Complex Formation
This compound is significant in forming ruthenium(II) alpha-diimine complexes. These complexes are essential as they act as multifunctional metalloinitiators for controlled cationic and radical polymerizations. The use of 4,4'-Bis(chloromethyl)-2,2'-bipyridine ligands in such complexes facilitates the formation of various functionalized materials (Collins et al., 1999).
Electron Density Studies
Studies on the electron density of compounds like 6,6′‐Bis(chloromethyl)‐2,2′‐bipyrazine, which are structurally related to 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, provide insights into their reactivity. These studies, involving high-resolution X-ray diffraction data, help understand the reactivity of bidentate molecules in metal complexation (Bodar-Houillon et al., 1999).
Catalysis
4,4'-Bipyridyl, closely related to 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, demonstrates catalytic properties in the reduction of nitroarenes. This showcases its potential in organic reaction mechanisms, where it acts as an organocatalyst, suggesting a broad application range in synthetic chemistry (Hosoya et al., 2019).
Optical and Nonlinear Optical Studies
The compound's derivatives are used in synthesizing ligands with nonlinear optical properties. For example, ligands like 4,4′-bis(dialkylaminophenylazo)-2,2′-bipyridine, derived from similar structures, have significant applications in nonlinear optical studies, indicating their potential in advanced materials science (Hilton et al., 1999).
Photoluminescence and Solar Cell Applications
The use of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl derivatives in rhenium(I) N-heterocyclic carbene complexes has been studied for their photoluminescence properties. Such studies are crucial for developing luminescent materials and potential applications in solar cells (Xue et al., 1998).
Dye-Sensitized Solar Cells
Its application extends to the field of energy, particularly in the development of dye-sensitized solar cells. Derivatives of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl are used in the synthesis of high molar extinction coefficient heteroleptic ruthenium complexes, which are essential components in thin film dye-sensitized solar cells (Kuang et al., 2006).
Semiconducting Organic Assemblies
The compound and its analogs play a role in forming semiconducting organic assemblies, which have potential applications in electronics. Such assemblies, made using derivatives like 4,4'-bipyridine, demonstrate charge-carrier capability and are comparable to established organic semiconductors (Kapadia et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-2-[4-(chloromethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSOWFFOHQARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)C2=NC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441813 | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
CAS RN |
138219-98-4 | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



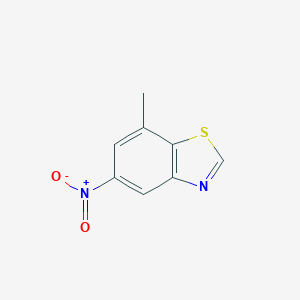
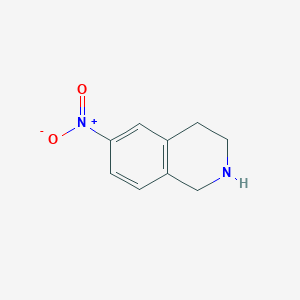
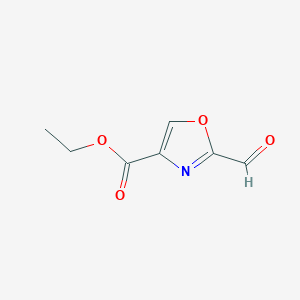
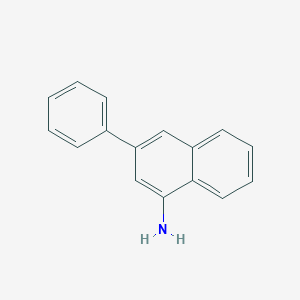

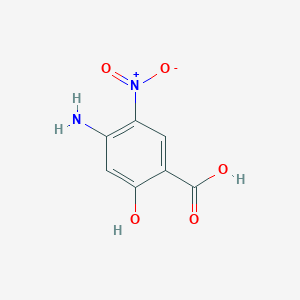
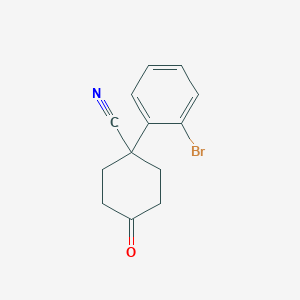
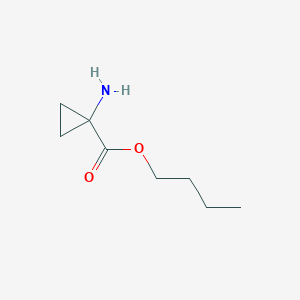
![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)
